molecular formula C16H15FO B1327641 3-(4-Fluorophenyl)-2'-methylpropiophenone CAS No. 898767-85-6

3-(4-Fluorophenyl)-2'-methylpropiophenone

Cat. No.: B1327641
CAS No.: 898767-85-6
M. Wt: 242.29 g/mol
InChI Key: QDIPWBWHTMAMRX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2’-methylpropiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the propiophenone structure

Scientific Research Applications

Chemistry: 3-(4-Fluorophenyl)-2’-methylpropiophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may be used in the development of new drugs or as a tool compound in biochemical assays.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, 3-(4-Fluorophenyl)-2’-methylpropiophenone is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)-2’-methylpropiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 3-(4-Fluorophenyl)-2’-methylpropiophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-(4-Fluorophenyl)-2’-methylpropiophenone on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, thereby altering the phosphorylation status of key proteins . Additionally, 3-(4-Fluorophenyl)-2’-methylpropiophenone can impact gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 3-(4-Fluorophenyl)-2’-methylpropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, 3-(4-Fluorophenyl)-2’-methylpropiophenone can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .

Temporal Effects in Laboratory Settings

The effects of 3-(4-Fluorophenyl)-2’-methylpropiophenone can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 3-(4-Fluorophenyl)-2’-methylpropiophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-(4-Fluorophenyl)-2’-methylpropiophenone can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(4-Fluorophenyl)-2’-methylpropiophenone vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as cell death or organ damage . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

3-(4-Fluorophenyl)-2’-methylpropiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-(4-Fluorophenyl)-2’-methylpropiophenone can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 3-(4-Fluorophenyl)-2’-methylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 3-(4-Fluorophenyl)-2’-methylpropiophenone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(4-Fluorophenyl)-2’-methylpropiophenone is an important factor in determining its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct 3-(4-Fluorophenyl)-2’-methylpropiophenone to specific compartments within the cell . The subcellular localization can influence the compound’s activity by affecting its interactions with other biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzoyl chloride with 2-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 3-(4-Fluorophenyl)-2’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Fluorophenyl)-2’-methylpropiophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 3-(4-fluorophenyl)-2’-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-2’-methylpropiophenone: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Bromophenyl)-2’-methylpropiophenone: Similar structure but with a bromine atom instead of fluorine.

    3-(4-Methylphenyl)-2’-methylpropiophenone: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-2’-methylpropiophenone imparts unique properties such as increased lipophilicity and metabolic stability. Fluorine’s high electronegativity can also influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with other substituents.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIPWBWHTMAMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644562
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-85-6
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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